亚甲基(甲基)(嘧啶-2-基)-λ6-硫酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

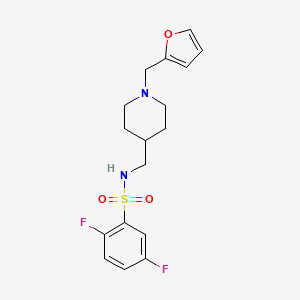

Pyrimidin-2-yl derivatives are known to exhibit a wide range of pharmacological activities and have been employed in the design of privileged structures in medicinal chemistry . They are used in the synthesis of bioactive compounds such as imidazolidine- and tetrahydropyrimidine-2-thione derivatives .

Synthesis Analysis

A convenient and affordable synthetic pathway for obtaining new α-aminoamidines, which can be applied as substrates for further transformations and synthesis of imidazole- and pyrimidine-containing building blocks, has been proposed . This involves starting from aminonitriles .

Molecular Structure Analysis

The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .

Chemical Reactions Analysis

The prepared compounds differ from each other by the substitutions of their amino group and of their phenyl ring . The key stage of the approach is a procedure of hydrogenation of O-acetyl-substituted aminooximes in the presence of a palladium catalyst .

Physical And Chemical Properties Analysis

One of the synthesized compounds, 6-(5-((3-bromophenyl)carbamoyl)pyrimidin-2-yl)nicotinic acid, is a white solid with a melting point of 310–311 °C .

科学研究应用

Pyrroline-Ring Formation

某些氨基酸酯的热反应,包括与Imino(methyl)(pyrimidin-2-yl)-lambda6-sulfanone相关的酯,已被用于立体选择性生成2,3-二氢吡啶并[1,2-a]吡咯[2,3-d]嘧啶-4(1H)-酮衍生物,这是有机化学中的一个重要过程 (Noguchi et al., 2003)。

合成硫代嘧啶-4(3H)-酮衍生物

研究表明成功合成了新的杂环硫代嘧啶-4(3H)-酮衍生物。这些化合物是使用简单高效的方法合成的,展示了嘧啶基结构在化学合成中的多功能性 (Bassyouni & Fathalla, 2013)。

合成2-亚氨基-7-甲基-2,3-二氢咪唑并[1,2-a]-嘧啶-5(1H)-酮

通过涉及烷基硫代-6-甲基-4-氧代嘧啶衍生物的反应,已实现合成2-亚氨基-7-甲基-2,3-二氢咪唑并[1,2-a]-嘧啶-5(1H)-酮,展示了亚氨基嘧啶在生成新型有机化合物方面的潜力 (Jakubkienė等,2008)。

取代嘧啶研究

对于1,3-二甲基-1,2-二氢-2-亚氨基-4(3H)嘧啶酮,一种相关化合物的研究显示了它在理解嘧啶化学中的互变异构和紫外光谱方面的实用性。这些研究为嘧啶衍生物的结构和电子性质提供了见解 (Maehr et al., 1977)。

合成新型嘧啶衍生物

报道了含硫醚和芳基基团的新型嘧啶衍生物的合成,突显了嘧啶化学在创造具有潜在生物活性的新化合物方面的多样应用 (Li et al., 2012)。

未来方向

属性

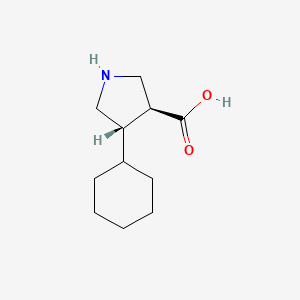

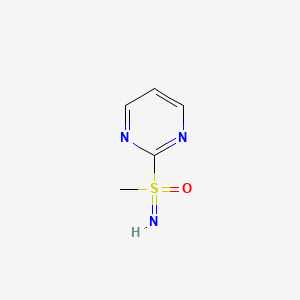

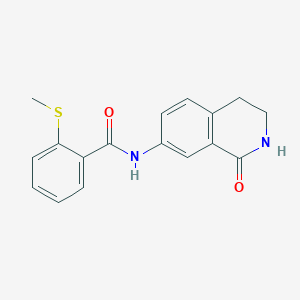

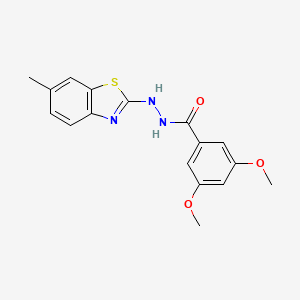

IUPAC Name |

imino-methyl-oxo-pyrimidin-2-yl-λ6-sulfane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS/c1-10(6,9)5-7-3-2-4-8-5/h2-4,6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSGRWNRLVOMTOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C1=NC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imino(methyl)(pyrimidin-2-yl)-lambda6-sulfanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

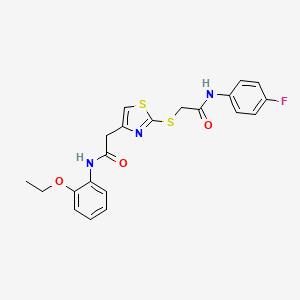

![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2463195.png)

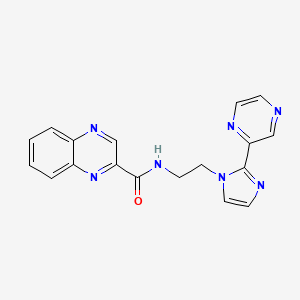

![Ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2463201.png)